molecular formula C17H13Cl3FN3S B4658911 2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4658911
M. Wt: 416.7 g/mol
InChI Key: PVCIWBHBFNIUJK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl [5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluorobenzyl [5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to form the benzylated triazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzyl [5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The sulfide group can be oxidized to sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Halogenating agents: Thionyl chloride, sulfur tetrafluoride.

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: Palladium catalysts, boronic acids.

Major Products

    Substitution products: Depending on the substituents introduced, various derivatives can be formed.

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Thiols.

Scientific Research Applications

2-Chloro-4-fluorobenzyl [5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:

    Medicinal chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzyl [5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl] sulfide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl [5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide
  • 2-Chloro-4-fluorobenzyl bromide
  • 2-Chloro-4-fluorobenzyl alcohol

Uniqueness

2-Chloro-4-fluorobenzyl [5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl] sulfide is unique due to the combination of its structural features, which include multiple halogen atoms, a triazole ring, and a sulfide group. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3FN3S/c1-2-24-16(10-4-6-13(18)15(20)7-10)22-23-17(24)25-9-11-3-5-12(21)8-14(11)19/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIWBHBFNIUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-4-FLUOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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